molecular formula C26H25ClN2O7 B2782925 (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 486427-33-2

(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2782925
CAS RN: 486427-33-2
M. Wt: 512.94
InChI Key: AVVMXXPWQAPUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25ClN2O7 and its molecular weight is 512.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pyrrolo[4,3,2-de]quinolines : This research outlines the synthesis of various quinolines, including dimethoxy-methylquinoline derivatives, through a process involving nitrations, reductions, and cyclizations. This methodology could be relevant for creating complex quinoline structures similar to the compound (Roberts et al., 1997).

  • Antimalarial Studies : Analogues of primaquine synthesized using quinoline derivatives demonstrated efficacy against Plasmodium yoenii in mice. These findings highlight the potential of quinoline compounds in developing new antimalarial drugs (Zheng, Chen, & Gao, 1991).

  • Catalytic Reductions : The catalytic reduction of nitroarenes, including chloro and methoxy substituted compounds, to their corresponding aminoarenes showcases the utility of specific functional groups in facilitating chemical transformations (Watanabe et al., 1984).

Biological Applications and Medicinal Chemistry

  • Discovery of New Benzylisoquinoline Alkaloids : Research on the leaves of Beilschmiedia brevipes led to the identification of new alkaloids with potential medicinal properties, highlighting the importance of structural diversity in natural product discovery (Pudjiastuti et al., 2010).

  • Development of PET Agents for Parkinson's Disease : Synthesis of compounds for potential PET imaging of LRRK2 enzyme in Parkinson's disease illustrates the application of chemical synthesis in creating diagnostic tools (Wang et al., 2017).

Material Science and Polymer Chemistry

  • Synthesis of Thermally Stable Poly(keto ether ether amide)s : This research demonstrates the synthesis of new polyamides with high thermal stability and solubility, showcasing the role of ether and keto groups in polymer design (Sabbaghian et al., 2015).

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)12-16(20)10-11-28(23)26(30)21-13-17(29(31)32)4-9-22(21)27/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVMXXPWQAPUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.